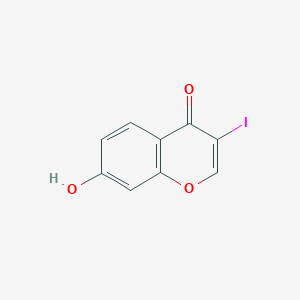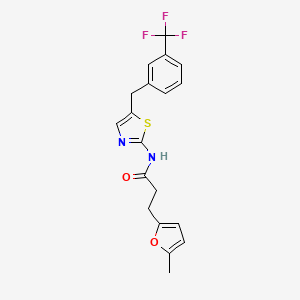
3-(5-methylfuran-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-methylfuran-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)propanamide is a synthetic compound with potential applications in scientific research. It is a member of the thiazole family of compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Medicinal Chemistry
The compound has been involved in the synthesis and characterization of derivatives in medicinal chemistry. For instance, research on derivatives of celecoxib, a related compound, has demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, as well as reduced gastric toxicity compared to celecoxib (Ş. Küçükgüzel et al., 2013).
Molecular Aggregation and Spectroscopic Studies
Studies have shown that compounds with a similar structure exhibit significant changes in their fluorescence lifetimes and circular dichroism (CD) spectra, indicating their association with molecular aggregation processes. These findings are essential for understanding the behavior of such compounds in different environments (A. Matwijczuk et al., 2016).
Anti-microbial Activity and Cytotoxicity
Derivatives of the compound have been synthesized and evaluated for their anti-microbial activity and cytotoxicity. These studies revealed promising anti-microbial activity against various bacterial and fungal strains, as well as selective cytotoxic effects concerning tumor cell lines (B. Shankar et al., 2017).
Photodynamic Therapy in Cancer Treatment
Research on zinc phthalocyanine derivatives containing a similar molecular structure has highlighted their potential in photodynamic therapy for cancer treatment. These compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in treating cancer (M. Pişkin et al., 2020).
Psychotropic, Anti-Inflammatory, and Antimicrobial Activities
Compounds with related structures have shown diverse biological activities, including psychotropic effects, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. These findings are crucial for developing new therapeutic agents with specific activity profiles (A. Zablotskaya et al., 2013).
Application in Organic Synthesis
Compounds with similar structures have been used to promote organic synthesis reactions, such as the benzoin condensation, demonstrating their utility in synthetic organic chemistry (James H. Davis et al., 1999).
Anti-Leishmanial Activity
Novel series of derivatives have shown significant anti-leishmanial activity, making them potential candidates for treating leishmaniasis (A. Tahghighi et al., 2012).
Eigenschaften
IUPAC Name |
3-(5-methylfuran-2-yl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-12-5-6-15(26-12)7-8-17(25)24-18-23-11-16(27-18)10-13-3-2-4-14(9-13)19(20,21)22/h2-6,9,11H,7-8,10H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQSGZDSAXSQPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

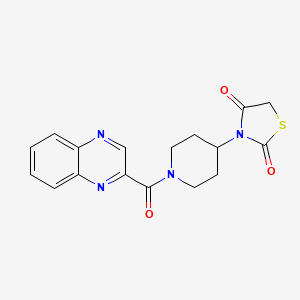
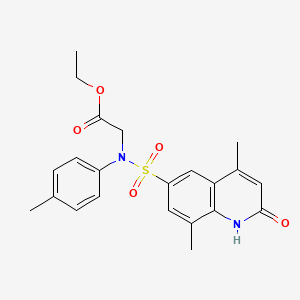

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide](/img/structure/B2825698.png)
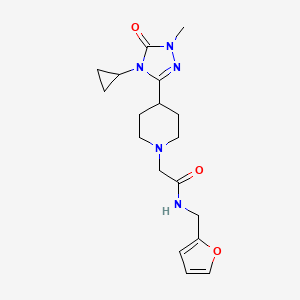
![7-ethyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2825701.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-chlorophenyl)methanone](/img/structure/B2825705.png)
![Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2825707.png)
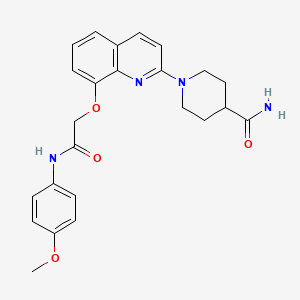
![2-(2-(2-(Tert-butyl)phenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2825711.png)


